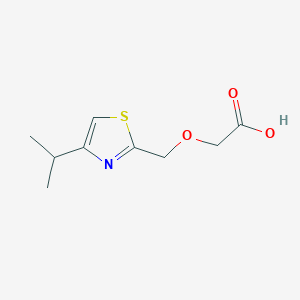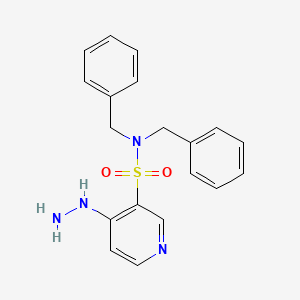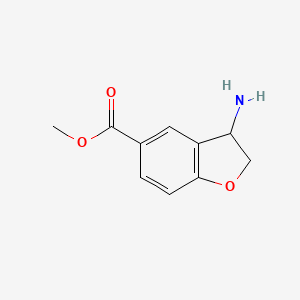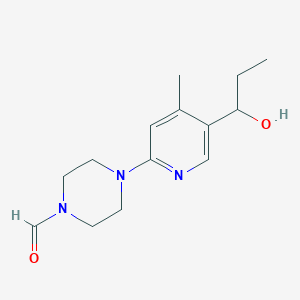
5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position and a 2-chlorobenzyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl bromide and 5-bromo-1H-pyrazole.
Reaction Conditions: The reaction between 2-chlorobenzyl bromide and 5-bromo-1H-pyrazole is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Procedure: The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form dehalogenated products.
Electrophilic Aromatic Substitution: The 2-chlorobenzyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution Products: 5-Amino-1-(2-chlorobenzyl)-1H-pyrazole, 5-Thio-1-(2-chlorobenzyl)-1H-pyrazole
Oxidation Products: this compound N-oxide
Reduction Products: 1-(2-Chlorobenzyl)-1H-pyrazole
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole
- 5-Bromo-1-(2-methylbenzyl)-1H-pyrazole
- 5-Bromo-1-(2-nitrobenzyl)-1H-pyrazole
Uniqueness
5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Eigenschaften
Molekularformel |
C10H8BrClN2 |
|---|---|
Molekulargewicht |
271.54 g/mol |
IUPAC-Name |
5-bromo-1-[(2-chlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C10H8BrClN2/c11-10-5-6-13-14(10)7-8-3-1-2-4-9(8)12/h1-6H,7H2 |
InChI-Schlüssel |
SEOIMLJYQMBROF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



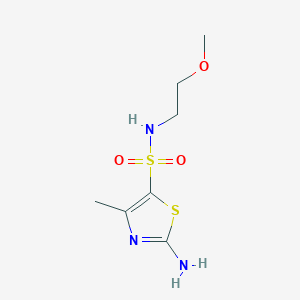
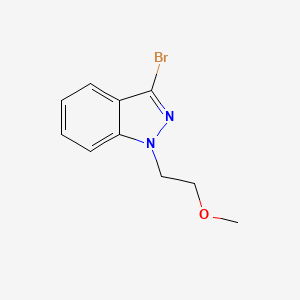
![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)
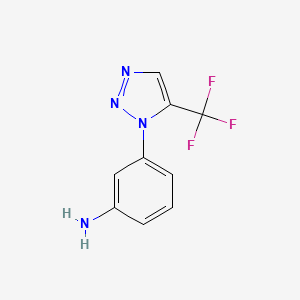
![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)



